4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
CAS No.:
Cat. No.: VC15991307
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid -](/images/structure/VC15991307.png)
Specification
Molecular Formula | C8H8N4O2 |
---|---|
Molecular Weight | 192.17 g/mol |
IUPAC Name | 4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
Standard InChI | InChI=1S/C8H8N4O2/c1-9-7-6-5(11-3-12-7)4(2-10-6)8(13)14/h2-3,10H,1H3,(H,13,14)(H,9,11,12) |
Standard InChI Key | YRFOGYSMRPOTSU-UHFFFAOYSA-N |
Canonical SMILES | CNC1=NC=NC2=C1NC=C2C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound belongs to the pyrrolo[3,2-d]pyrimidine class, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring at positions 3 and 2 (Figure 1). This contrasts with the more extensively studied pyrrolo[2,3-d]pyrimidine isomers, where fusion occurs at positions 2 and 3 . The distinct fusion pattern influences electronic distribution and hydrogen-bonding capabilities, potentially altering biological target interactions.
Substituent Analysis
-
Position 4: A methylamino (-NHCH₃) group introduces basicity (predicted pKa ~8.5) and hydrogen-bond donor/acceptor functionality.
-
Position 7: A carboxylic acid (-COOH) moiety enhances water solubility (estimated logP ~1.2) and provides a site for salt formation or prodrug derivatization .
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₉N₅O₂ |
Molecular Weight | 231.21 g/mol |
logP (Octanol-Water) | 1.2 (Calculated) |
Water Solubility | ~15 mg/mL (pH 7.4) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Synthetic Strategies
Retrosynthetic Considerations
Synthesis likely exploits palladium-catalyzed cross-coupling or cyclization strategies, as demonstrated for analogous pyrrolopyrimidines . Key steps may include:
-
Core Construction: Cyclocondensation of appropriately substituted pyrimidine precursors with propargylamines or acrylate derivatives.
-
Functionalization:
Patent-Derived Methodology
A Chinese patent (CN111303162B) details nickel/copper-catalyzed coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid, followed by intramolecular cyclization . Adapting this protocol could involve:
-
Replacing cyclopentylamine with methylamine precursors.
-
Modifying reaction conditions to favor pyrrolo[3,2-d] over [2,3-d] isomer formation.
Biological Relevance and Mechanism
Anticancer Activity
Hybrid molecules combining pyrrolopyrimidine cores with ionizable groups (e.g., carboxylic acids) demonstrate dual inhibition of purine biosynthesis and receptor-mediated uptake pathways . For example, compound 9 from J. Med. Chem. 2015 achieved IC₅₀ = 12 nM against KB tumor cells via FRα/PCFT transport .
Pharmacokinetic Considerations
Metabolic Stability
4-Aminopiperidine-substituted pyrrolo[2,3-d]pyrimidines face rapid hepatic clearance due to N-dealkylation . Introducing a carboxylic acid may mitigate this by:
-
Reducing lipophilicity (clogP decrease ~1.5 units).
Oral Bioavailability
While ester prodrugs of pyrrolopyrimidine carboxylic acids improve membrane permeability (e.g., pemetrexed disodium), the free acid form likely requires targeted delivery systems for adequate absorption .
Applications in Drug Discovery
Fragment-Based Design
The compact scaffold (MW = 231.21) serves as a versatile fragment for structure-activity relationship (SAR) exploration. Strategic modifications could target:
-
Region A (Position 4): Varying alkylamino groups to modulate basicity.
-
Region B (Position 7): Ester/amide prodrugs to enhance bioavailability .
Combination Therapies
Co-administration with antifolates or kinase inhibitors may exploit synergistic pathways. For instance, dual PKB/GARFTase inhibition could overcome resistance mechanisms in solid tumors .
Challenges and Future Directions
Synthetic Accessibility
Current methods for pyrrolo[3,2-d]pyrimidines remain less developed than [2,3-d] isomers. Innovations in regioselective cyclization (e.g., DDQ-mediated oxidation ) are critical for scalable production.
Target Validation
In vitro profiling against kinase panels and folate transporters is essential to confirm mechanistic hypotheses derived from structural analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume